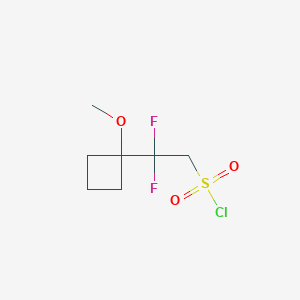

2,2-Difluoro-2-(1-methoxycyclobutyl)ethanesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2-Difluoro-2-(1-methoxycyclobutyl)ethanesulfonyl chloride is a chemical compound utilized in scientific research. It has the CAS Number: 2470440-46-9 and a molecular weight of 248.68 . The IUPAC name for this compound is 2,2-difluoro-2-(1-methoxycyclobutyl)ethane-1-sulfonyl chloride .

Molecular Structure Analysis

The Inchi Code for 2,2-Difluoro-2-(1-methoxycyclobutyl)ethanesulfonyl chloride is1S/C7H11ClF2O3S/c1-13-6(3-2-4-6)7(9,10)5-14(8,11)12/h2-5H2,1H3 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.68 . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current search results.科学的研究の応用

Organic Synthesis

2,2-Difluoro-2-(1-methoxycyclobutyl)ethanesulfonyl chloride: is a valuable reagent in organic synthesis, particularly in the introduction of difluoromethyl groups into organic molecules. This functional group is of significant interest due to its ability to enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Medicinal Chemistry

In medicinal chemistry, the compound is used to synthesize molecules with potential therapeutic effects. The difluoromethyl group can mimic the thiol (-SH) functionality, which is crucial in drug design, as it can improve binding affinity and selectivity towards biological targets .

Fluorine Chemistry Research

As a building block in fluorine chemistry, EN300-22842150 is used to explore new synthetic pathways and reactions involving fluorinated compounds, which are increasingly important in various industries, including pharmaceuticals and agrochemicals .

Safety and Hazards

作用機序

Target of Action

It is known to be involved in the generation of difluorocarbenes, which are versatile one-carbon units for synthesizing acyclic and cyclic organofluorine compounds .

Mode of Action

The compound is involved in the generation of free and metal difluorocarbenes from trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or BrCF2CO2Li/Na . These difluorocarbenes react with (thio)carbonyl compounds and silyl dienol ethers to provide a wide variety of products .

Biochemical Pathways

The compound plays a role in the synthesis of valuable organofluorine compounds . The difluorocarbenes generated from it react with (thio)carbonyl compounds and silyl dienol ethers to provide products such as difluoromethyl (thio)ethers, fluorinated thiophenes, fluorinated thia/oxazoles, fluorinated cyclopentanones, and difluoroalkenes .

Pharmacokinetics

It is known that the compound is involved in the generation of difluorocarbenes, which are used in organic synthesis .

Result of Action

The compound’s action results in the synthesis of a wide variety of organofluorine compounds . These include difluoromethyl (thio)ethers, fluorinated thiophenes, fluorinated thia/oxazoles, fluorinated cyclopentanones, and difluoroalkenes .

Action Environment

The action of 2,2-Difluoro-2-(1-methoxycyclobutyl)ethanesulfonyl chloride is influenced by the conditions required for the generation of difluorocarbenes .

特性

IUPAC Name |

2,2-difluoro-2-(1-methoxycyclobutyl)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClF2O3S/c1-13-6(3-2-4-6)7(9,10)5-14(8,11)12/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHXSXDUBOURIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1)C(CS(=O)(=O)Cl)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2360517.png)

![8-(3,4-dimethylbenzoyl)-6-(2-fluorobenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2360518.png)

![Ethyl 3-[(chloroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2360520.png)

![3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide](/img/structure/B2360524.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2360527.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2360529.png)

![1-(4-bromophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2360532.png)

![1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2360538.png)